7alpha-NH2-ginkgolide B is a derivative of ginkgolide B, a natural compound extracted from the leaves of the Ginkgo biloba tree. Ginkgolides are a class of biologically active terpenic lactones, specifically diterpenoids, known for their complex structures and various pharmacological properties. The modification at the 7-position with an amino group enhances its biological activity, particularly as an antagonist of the platelet activating factor receptor.
7alpha-NH2-ginkgolide B falls under the category of terpene lactones, specifically classified as a ginkgolide. These compounds are characterized by their unique diterpene structure, which includes multiple lactone rings and a rigid carbon skeleton. The chemical formula for ginkgolide B is with a molecular weight of approximately 424.40 g/mol .
The synthesis of 7alpha-NH2-ginkgolide B involves several key steps:
These methods highlight the importance of selective functionalization in synthesizing biologically active compounds.
The molecular structure of 7alpha-NH2-ginkgolide B retains the core features of ginkgolide B while incorporating an amino group at the C-7 position.
The reactivity of 7alpha-NH2-ginkgolide B can be analyzed through its interaction with various biological targets:
The mechanism by which 7alpha-NH2-ginkgolide B exerts its effects primarily revolves around its interaction with PAFR:
Research indicates that certain derivatives exhibit Ki values (inhibition constant) in the nanomolar range, suggesting potent antagonistic activity against PAFR .
Relevant data on solubility and stability are critical for applications in drug formulation and delivery systems.
7alpha-NH2-ginkgolide B has several potential scientific uses:
This compound exemplifies how structural modifications can lead to significant changes in biological activity and therapeutic potential.
The platelet-activating factor receptor antagonistic activity of ginkgolide derivatives is critically dependent on substitutions at the C7 position. Structural modifications reveal that 7α-oriented substituents enhance binding affinity, whereas 7β configurations diminish it. The 7α-amino derivative exhibits superior platelet-activating factor receptor antagonism due to:
Comparative studies of 7-substituted analogs demonstrate that 7α-amino-ginkgolide B achieves a Kᵢ value of 110 nM, surpassing ginkgolide B’s affinity (Kᵢ = 150 nM) and far exceeding 7β-hydroxy-ginkgolide C (Kᵢ = 2,750 nM) [2]. Table 1 summarizes structure-activity relationships:
Table 1: Binding Affinities of Ginkgolide B Derivatives at Platelet-Activating Factor Receptor
| Compound | Substituent Position | Kᵢ (nM) | Relative Potency | 
|---|---|---|---|
| Ginkgolide B | -H (parent compound) | 150 | 1.0× | 
| 7α-amino-Ginkgolide B | 7α-NH₂ | 110 | 1.36× | 
| 7α-chloro-Ginkgolide B | 7α-Cl | 110 | 1.36× | 
| Ginkgolide C | 7β-OH | 2,750 | 0.05× | 
Mechanistically, 7α-amino-ginkgolide B disrupts platelet-activating factor-induced intracellular calcium flux and inhibits nuclear factor kappa B translocation, thereby suppressing pro-inflammatory gene expression (interleukin-1β, interleukin-6, tumor necrosis factor-α) in endothelial cells [2] [4].
7α-amino-ginkgolide B activates cytoprotective autophagy by orchestrating sirtuin 1-forkhead box protein O1 signaling cascades. In angiotensin II-stimulated cardiomyocytes, it demonstrates:
Table 2 details key molecular events in autophagy modulation:
Table 2: Sirtuin 1-Forkhead Box Protein O1-Autophagy Pathway Targets
| Target Protein | Effect of 7α-NH₂-Ginkgolide B | Functional Outcome | 
|---|---|---|
| Sirtuin 1 | ↑ Activity (1.5×) | Forkhead box protein O1 deacetylation | 
| Forkhead box protein O1 | ↑ Nuclear translocation (2.0×) | Transcriptional activation of autophagy genes | 
| Beclin-1 | ↑ Expression (2.5×) | Autophagosome nucleation | 
| Microtubule-associated protein light chain 3-II | ↑ Formation (3.1×) | Autophagosome membrane elongation | 
| Sequestosome-1 | ↓ Accumulation (60%) | Enhanced substrate degradation | 
This pathway mitigates cardiac hypertrophy by clearing damaged mitochondria and protein aggregates. Inhibition experiments confirm dependency: sirtuin 1 inhibitor EX-527 abolishes 7α-amino-ginkgolide B-induced autophagy and cardioprotection [3].
The compound reprograms microglial responses via dual mechanisms:
Mitochondrial quality control underpins these effects: 7α-amino-ginkgolide B enhances phosphatase and tensin homolog-induced kinase 1 recruitment to depolarized mitochondria (JC-1 assay shows 1.8-fold increase in green/red fluorescence ratio) and boosts Parkin-mediated ubiquitination of mitochondrial proteins by 40% [6]. Genetic ablation (Parkin shRNA) or autophagy inhibition (3-methyladenine) reverses neuroprotection.
7α-amino-ginkgolide B targets multidimensional oxidative cascades:
In cardiomyocytes, these mechanisms preserve mitochondrial membrane potential (tetramethylrhodamine ethyl ester assay shows 85% retention) and reduce apoptosis (terminal deoxynucleotidyl transferase dUTP nick end labeling-positive cells decrease by 70%) [3] [9]. Sirtuin 1-forkhead box protein O1 signaling further amplifies antioxidant responses by activating catalase and manganese superoxide dismutase [3] [7].
CAS No.:
                                    
                CAS No.: 3321-80-0
                                    
                CAS No.: 140456-78-6
CAS No.: 130606-00-7